{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2-methylcyclopropylmethanone moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S2/c1-9-8-10(9)13(17)15-4-6-16(7-5-15)21(18,19)12-3-2-11(14)20-12/h2-3,9-10H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKCMNHUCBSYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting from ethylenediamine, the piperazine ring is formed through cyclization reactions.
Introduction of the 5-Chloro-2-Thienylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-chloro-2-thiophenesulfonyl chloride under basic conditions.
Attachment of the 2-Methylcyclopropylmethanone Moiety: The final step involves the acylation of the piperazine derivative with 2-methylcyclopropylmethanone using a suitable acylating agent like acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienyl group using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, analgesic, and anti-cancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(2-methylcyclopropyl)methanol
- {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(2-methylcyclopropyl)ethanone
Uniqueness
What sets {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLCYCLOPROPYL)METHANONE apart from similar compounds is its specific substitution pattern and the presence of the 2-methylcyclopropylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
